N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide
Overview
Description
N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide is a useful research compound. Its molecular formula is C13H14N4S and its molecular weight is 258.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 258.09391764 g/mol and the complexity rating of the compound is 346. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis and Anti-Malarial Activity
Research on novel thiosemicarbazone derivatives containing the benzimidazole moiety has shown promising anti-malarial properties. A series of compounds were synthesized and evaluated, demonstrating good antimalarial activity in vitro. This highlights the potential of using benzimidazole derivatives in the development of new antimalarial treatments (Divatia et al., 2014).
Facile Synthesis Protocols
The synthesis of allylic N,N-acetals through N-iodosuccinimide-mediated hydroamination by imidazole heterocycles has been developed, showcasing the compound's role as an intermediate in producing biologically active heterocycles. This method is regioselective, fast, and shows broad applicability, suggesting its potential for industrial applications (Li et al., 2018).
Inhibitors Based on Benzimidazole Skeleton
A series of benzimidazole derivatives were synthesized and investigated for α-glucosidase inhibitor activity, identifying new classes of α-glucosidase inhibitors. This work not only offers insights into novel inhibitors but also emphasizes the importance of benzimidazole derivatives in medicinal chemistry (Özil et al., 2016).
Chemotherapeutic Applications
Benzimidazole derivatives, including those related to N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide, have been explored for their chemotherapeutic applications. These compounds exhibit a wide range of biological activities, including antitumoral, antiparasitic, and antimicrobial effects, highlighting their potential in designing new therapeutic agents (Boiani & González, 2005).
Catalytic Applications and Molecular Docking
The compound has also found applications in catalysis and molecular docking studies, demonstrating its versatility in organic synthesis and drug discovery. For instance, its use in the stereoselective synthesis of benzimidazole-2-carbothioamides, showcasing its potential as a catalyst in organic reactions (Andriyankova et al., 2014).
Properties
IUPAC Name |
N-prop-2-enyl-1,2-dihydroimidazo[1,2-a]benzimidazole-3-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-2-7-14-13(18)17-9-8-16-11-6-4-3-5-10(11)15-12(16)17/h2-6H,1,7-9H2,(H,14,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSZIEKTEMNMJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)N1CCN2C1=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.